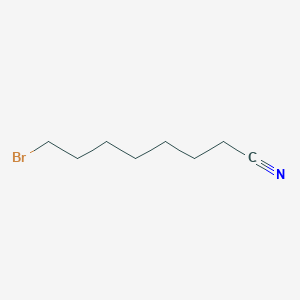
8-Bromooctanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromooctanenitrile is an organic compound with the molecular formula C8H14BrN It is a brominated nitrile, characterized by the presence of a bromine atom attached to an octane chain with a nitrile group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromooctanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1,8-dibromooctane with sodium cyanide in the presence of a suitable solvent like isopropanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by a nitrile group .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromooctanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted products.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN) in isopropanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed:
Substituted Nitriles: Formed through nucleophilic substitution.
Amines: Formed through reduction of the nitrile group.
Carboxylic Acids: Formed through oxidation of the nitrile group
Scientific Research Applications
8-Bromooctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromooctanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and oxidation, leading to the formation of diverse products. These reactions are mediated by specific reagents and conditions, which determine the pathway and outcome of the reaction .
Comparison with Similar Compounds
8-Bromooctanoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile.
8-Bromooctanol: Contains a hydroxyl group instead of a nitrile.
8-Bromooctanamide: Features an amide group in place of the nitrile.
Uniqueness: 8-Bromooctanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and versatility in chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
CAS No. |
54863-44-4 |
|---|---|
Molecular Formula |
C8H14BrN |
Molecular Weight |
204.11 g/mol |
IUPAC Name |
8-bromooctanenitrile |
InChI |
InChI=1S/C8H14BrN/c9-7-5-3-1-2-4-6-8-10/h1-7H2 |
InChI Key |
OQSNHXTZXKCTBH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC#N)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
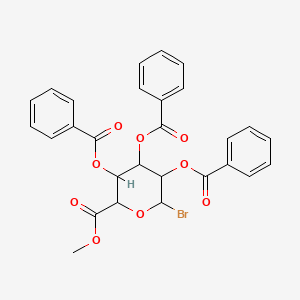
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
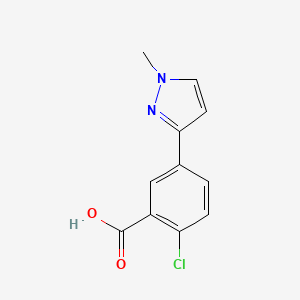
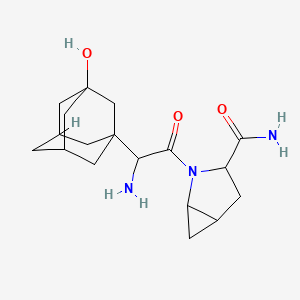
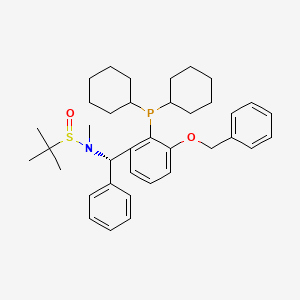
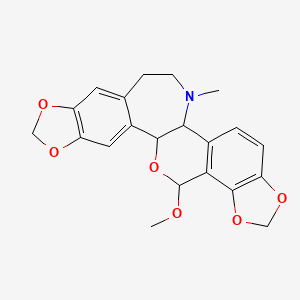
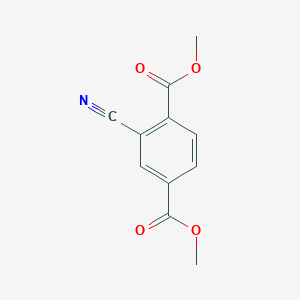
![2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15124782.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B15124784.png)
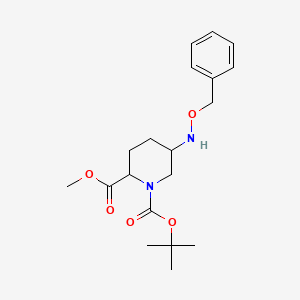
![(R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene](/img/structure/B15124796.png)
![5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15124801.png)
![3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15124817.png)
